Product packaging for Alanine(Cat. No.:CAS No. 25840-84-0)

Alanine

Cat. No.: B10760897
CAS No.: 25840-84-0
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

L-Alanine is a fundamental, non-essential, proteinogenic amino acid that serves as a critical building block for protein synthesis and a key intermediate in cellular metabolism. Its primary research applications include its use as a essential component in cell culture media and microbiological growth media, where it supports cellular proliferation and health. From a biochemical perspective, alanine is a central molecule in the glucose-alanine cycle, a crucial pathway for nitrogen transport between skeletal muscle and the liver. This role makes it invaluable in metabolic studies, research into energy metabolism, and investigations of liver function. Furthermore, this compound is a key substrate for the production of other biomolecules, including pyruvate, and is widely used in enzymology studies, particularly for transaminase enzymes like ALT (this compound Aminotransferase). In the pharmaceutical and biotech industries, it is employed in peptide synthesis and as a chiral building block. Our high-purity L-Alanine is rigorously quality-controlled to ensure batch-to-batch consistency, low endotoxin levels, and optimal performance in your sensitive research applications, providing a reliable reagent for advancing discoveries in biochemistry, molecular biology, and metabolic engineering. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B10760897 Alanine CAS No. 25840-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
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InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@@H](C(=O)O)N
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Molecular Formula

C3H7NO2
Record name α-alanine
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Related CAS

25191-17-7
Record name L-Alanine homopolymer
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DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
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Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
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Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
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Density

1.432 g/cu cm at 22 °C
Record name (L)-ALANINE
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Vapor Pressure

0.00000011 [mmHg]
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Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
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Melting Point

297 °C (decomposes), 300 °C
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Alanine Biosynthesis and Metabolic Pathways Research

Enzymatic Pathways of Alanine (B10760859) Synthesis

The primary enzymatic pathway for this compound synthesis involves the transamination of pyruvate (B1213749). creative-proteomics.comontosight.aiwikipedia.org

This compound Aminotransferase (ALT) and Pyruvate Transamination

This compound transaminase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT), is a key enzyme in the reversible conversion of this compound and pyruvate. creative-proteomics.comwikipedia.org This reaction, occurring in the cytosol, involves the transfer of an amino group from this compound to alpha-ketoglutarate, yielding pyruvate and glutamate (B1630785). Conversely, ALT catalyzes the transfer of an amino group from glutamate to pyruvate, forming this compound and alpha-ketoglutarate. creative-proteomics.comwikipedia.org This transamination is vital for regulating amino acid and carbon flux within metabolic networks. creative-proteomics.com ALT requires the coenzyme pyridoxal (B1214274) phosphate (B84403) for its activity. wikipedia.org

Role of Branched-Chain Amino Acids in this compound Formation

Branched-chain amino acids (BCAAs), including leucine (B10760876), isoleucine, and valine, play a significant role in this compound formation, particularly in muscle tissue. cabidigitallibrary.org When muscles degrade amino acids for energy, the resulting amino groups, often collected in the form of glutamate through transamination, can be transferred to pyruvate (a product of glycolysis) via this compound aminotransferase to form this compound. wikipedia.orgcabidigitallibrary.orgwikipedia.org This process is especially important during periods like starvation or prolonged exercise, where muscle protein breakdown provides a source of carbon for gluconeogenesis. creative-proteomics.comcabidigitallibrary.org BCAAs can contribute a substantial portion of the nitrogen required for this compound formation. cabidigitallibrary.org

This compound Decarboxylase (AlaDC) Research

Research on this compound Decarboxylase (AlaDC) has primarily focused on its role in specific organisms, particularly plants like Camellia sinensis (tea plants), where it is involved in the biosynthesis of theanine. researchgate.netnih.govmdpi.com In tea plants, AlaDC catalyzes the decarboxylation of this compound to produce ethylamine, a precursor for theanine synthesis. nih.govmdpi.com Studies have shown that AlaDC in tea plants likely evolved from serine decarboxylase (SerDC) through gene duplication and neofunctionalization. nih.govnih.gov Research has investigated the structural basis for the substrate selectivity and catalytic activity of AlaDC and SerDC from different plant species. researchgate.netnih.govelifesciences.org For instance, studies comparing CsAlaDC (from Camellia sinensis) and AtSerDC (from Arabidopsis thaliana) have identified specific amino acid residues crucial for their respective substrate specificities and enzymatic activities. nih.govelifesciences.org Research findings indicate that while CsAlaDC can catalyze this compound decarboxylation, its enzymatic activity may be lower compared to its ancestral enzyme, SerDC. nih.govnih.gov Efforts to improve the catalytic activity of AlaDC through mutations have shown promising results in increasing theanine production in in vitro systems. nih.gov

This compound's Central Role in Inter-Organ Metabolism

This compound is a key player in the metabolic exchange between different organs, most notably through the glucose-alanine cycle. creative-proteomics.comwikipedia.orguh.edu

The Glucose-Alanine Cycle: Mechanism and Regulation Research

The glucose-alanine cycle, also known as the Cahill cycle, is a metabolic pathway that facilitates the transport of amino groups and carbon skeletons from muscle to the liver and glucose from the liver back to the muscle. wikipedia.orguh.eduontosight.ai

Mechanism: In muscle tissue, during periods of increased energy demand or protein breakdown, amino groups are transferred to pyruvate (generated from glycolysis) via ALT, forming this compound. wikipedia.orgontosight.ai This this compound is then released into the bloodstream and transported to the liver. wikipedia.orguh.eduontosight.ai In the liver, ALT catalyzes the reverse reaction, converting this compound back to pyruvate and glutamate. wikipedia.orgontosight.ai The amino group from glutamate enters the urea (B33335) cycle for detoxification, while the regenerated pyruvate serves as a substrate for gluconeogenesis, the synthesis of glucose. creative-proteomics.comwikipedia.org The newly synthesized glucose is then released into the circulation and can be taken up by muscle tissue for energy. wikipedia.orgontosight.ai This cycle effectively transports nitrogen from the muscle to the liver while providing glucose to the muscle. wikipedia.orguh.edu

Regulation Research: The glucose-alanine cycle is regulated by factors such as glucose availability, amino acid levels, and hormonal signals like insulin (B600854) and glucagon (B607659). ontosight.ai During fasting or low glucose conditions, the cycle is upregulated to support hepatic glucose production. creative-proteomics.comontosight.ai Research has investigated the regulation of this cycle under various physiological states, such as starvation. jci.orgnih.gov Studies using isotopic tracers have demonstrated that decreased glucose-alanine cycling can contribute to reduced rates of hepatic mitochondrial oxidation and pyruvate carboxylase flux during prolonged starvation in humans. jci.orgnih.gov Infusion of this compound in fasted individuals has been shown to increase hepatic mitochondrial oxidation and glucose production, suggesting that this compound availability can be rate-limiting for these processes during starvation. jci.orgnih.gov

This compound Flux between Muscle and Liver

The flux of this compound between muscle and liver is a central feature of the glucose-alanine cycle. This compound is released from muscle, particularly during exercise or fasting, and taken up by the liver. creative-proteomics.comcabidigitallibrary.orguh.edu This transport allows the muscle to dispose of excess nitrogen while providing the liver with a key gluconeogenic precursor. creative-proteomics.comwikipedia.orgcabidigitallibrary.org The rate of this compound release from muscle and uptake by the liver is influenced by metabolic conditions. creative-proteomics.comjci.org Research indicates that reduced rates of this compound turnover, reflecting decreased flux, are associated with metabolic adaptations during prolonged fasting. jci.orgnih.gov

Here is a simplified representation of the glucose-alanine cycle flux:

OrganProcessKey Molecules Involved
MuscleGlycolysis, Protein Breakdown, TransaminationGlucose, Pyruvate, Amino Acids, this compound
BloodTransportThis compound, Glucose
LiverThis compound Uptake, Transamination, Gluconeogenesis, Urea CycleThis compound, Pyruvate, Glutamate, Glucose, Urea

Data on this compound Flux:

Research using tracer techniques has provided quantitative data on this compound flux. For example, studies in humans during prolonged starvation have measured whole-body this compound turnover and net this compound release across tissues like the forearm, indicating a reduction in this compound flux under these conditions. jci.orgnih.gov Infusion of this compound can increase hepatic pyruvate carboxylase flux and endogenous glucose production, highlighting the dependence of hepatic glucose synthesis on this compound supply during fasting. jci.orgnih.gov

ConditionWhole-Body this compound Turnover (example, arbitrary units)Net this compound Release from Muscle (example, arbitrary units)Hepatic Glucose Production (example, arbitrary units)
PostabsorptiveHighModerateModerate
Prolonged FastingReduced jci.orgReduced nih.govReduced jci.org
Fasting + this compound InfusionIncreased jci.orgN/AIncreased jci.org

Note: The values in this table are illustrative based on research findings indicating relative changes, as specific quantitative data varies between studies and methodologies.

Hepatic Gluconeogenesis from this compound

Hepatic gluconeogenesis, the process by which the liver synthesizes glucose from non-carbohydrate precursors, is vital for maintaining blood glucose levels, especially during fasting or periods of low carbohydrate intake. creative-proteomics.comnih.gov this compound is a particularly important gluconeogenic substrate in the liver, bridging amino acid metabolism and glucose production. creative-proteomics.comnih.gov

During fasting or increased protein catabolism, such as during prolonged exercise, skeletal muscle releases this compound into the bloodstream. creative-proteomics.com This this compound is transported to the liver, where it undergoes transamination catalyzed by ALT, producing pyruvate and glutamate. creative-proteomics.comnih.gov The resulting pyruvate then enters the gluconeogenic pathway, contributing to the synthesis of glucose. creative-proteomics.comnih.gov This process is crucial for ensuring that tissues reliant on glucose, such as the brain and erythrocytes, have a continuous energy supply. creative-proteomics.com Research indicates that under fasting conditions, this compound derived from protein breakdown is converted to pyruvate and used for glucose synthesis in the liver. nih.gov Studies in humans have shown that liver uptake of this compound can account for approximately 50% of total amino acid uptake, highlighting its significant role in hepatic gluconeogenesis. nih.gov

Research has also explored the factors influencing hepatic gluconeogenesis from this compound. Studies in normal fasting men demonstrated that supraphysiological levels of glucagon could double the rate of gluconeogenesis from this compound. nih.gov This stimulatory effect of glucagon appears to be exerted within the liver by directing extracted this compound towards new glucose formation rather than by increasing hepatic this compound uptake. nih.gov Furthermore, studies in diabetic liver have shown that this compound transaminase 2 (ALT2), a mitochondrial isoform, is induced and contributes significantly to gluconeogenesis from amino acids, including this compound. diabetesjournals.orgresearchgate.net Silencing ALT2 in diabetic liver has been shown to attenuate hyperglycemia by reducing the incorporation of this compound and/or glutamine into newly synthesized glucose. diabetesjournals.orgresearchgate.net

This compound Metabolism in Specific Tissues and Cell Types

This compound metabolism is not confined to the liver; it plays distinct roles in various other tissues and cell types, including skeletal muscle, kidneys, astrocytes, and neurons.

Skeletal Muscle this compound Dynamics

Skeletal muscle is a major site of this compound production, particularly during periods of increased protein breakdown, such as exercise or fasting. creative-proteomics.comjci.org During muscle activity, the degradation of amino acids, especially branched-chain amino acids (BCAAs), generates intermediates that are converted to this compound via transamination reactions catalyzed by ALT. creative-proteomics.comwikipedia.orgplos.org This process serves as a mechanism for removing excess nitrogen from muscle tissue. creative-proteomics.comwikipedia.org The this compound produced in muscle is then released into the bloodstream and transported to the liver as part of the glucose-alanine cycle. creative-proteomics.comwikipedia.org

Research has investigated the factors regulating this compound production in skeletal muscle. Studies using rat skeletal muscle cells in tissue culture suggested that this compound production is linked to pyruvate levels, with this compound synthesis occurring when intracellular pyruvate exceeds a critical level. nih.gov This indicates that this compound synthesis in muscle can be driven by the need to maintain equilibrium among metabolites involved in linked amino acid transaminases. nih.gov Furthermore, studies have shown that PGC-1α, a transcriptional coactivator, regulates this compound metabolism in muscle cells. plos.org Overexpression of PGC-1α in myoblast cells increased ALT2 expression and cellular and medium this compound levels, suggesting that PGC-1α plays a role in increasing this compound secretion from muscle, potentially impacting other tissues. plos.org

In conditions like chronic uremia, skeletal muscle exhibits increased this compound and glutamine production and release. jci.org This appears to be partly due to enhanced net protein degradation in uremic muscle. jci.org

Renal this compound Metabolism

The kidneys also participate in this compound metabolism, although their role in gluconeogenesis from this compound appears less significant compared to the liver. nih.govmdpi.com Studies on renal this compound metabolism indicate a complex interplay between this compound, glutamine, and ammonia (B1221849). mdpi.comjci.org

Research in dogs demonstrated that in acidotic states, this compound is extracted from plasma and utilized as a precursor of ammonia in the kidneys. jci.orgcloudfront.net Simultaneously, this compound is formed de novo within renal tubular cells and released into the renal venous blood. jci.orgcloudfront.net The balance between renal this compound production and utilization is influenced by the concentrations of related metabolites. jci.org When plasma this compound concentration is elevated, its conversion to ammonia increases. mdpi.com Conversely, administration of glutamine has been shown to increase renal production of this compound. mdpi.comjci.org This suggests that this compound metabolism in the kidney is involved in nitrogen handling and can be influenced by the availability of other amino acids like glutamine. mdpi.comjci.org

In vitro studies on renal tubules have shown differences in this compound metabolism between species, with glutamate-pyruvate transaminase activity being significantly lower in rat kidney compared to dog kidney. physiology.org These studies also indicated that ammonia and glucose production from this compound in the kidney during acidosis were considerably lower than that produced from glutamine and were not significantly augmented by increasing this compound concentration. physiology.org

This compound Fate in Astrocytes and Neurons

This compound metabolism in the central nervous system, particularly in astrocytes and neurons, is an area of ongoing research, with emerging evidence suggesting its involvement in neurotransmitter balance and metabolic coupling between glial cells and neurons. creative-proteomics.comnih.govresearchgate.net

Studies in primary cultures of cerebral cortical neurons, cerebellar granule neurons, and astrocytes have investigated the uptake, release, and metabolism of this compound. nih.gov All three cell types exhibited saturable, sodium-dependent uptake of this compound. nih.gov Astrocytes showed higher specific activity of this compound aminotransferase compared to neurons and preferentially produced and released this compound. nih.gov Neurons, on the other hand, accumulated this compound. nih.gov Metabolism of labeled this compound to CO2 was observed in these cells, indicating its utilization for energy purposes. nih.gov

Research suggests a metabolic interaction between astrocytes and neurons involving this compound. researchgate.netbiorxiv.org this compound may serve as a carbon and nitrogen carrier between these cell types. researchgate.netbiorxiv.org After deamination, this compound in astrocytes can be converted to lactate, which is then released and taken up by neurons, potentially serving as an energy source. researchgate.net This proposed lactate-alanine shuttle between astrocytes and neurons could complement the glutamate-glutamine cycle in the brain, accounting for nitrogen exchange in glutamatergic neurotransmission. researchgate.netresearchgate.net Studies using labeled this compound have provided evidence for this metabolic coupling, showing differential metabolic fates of this compound-derived carbon in astrocytes and neurons. researchgate.net While astrocytes primarily convert this compound-derived pyruvate to lactate, neurons utilize it for the synthesis of neurotransmitter amino acids like glutamate and GABA. researchgate.net

Research in Drosophila has also provided insights into glial-neuron this compound transfer, suggesting that glycolysis-derived this compound from glia fuels neuronal mitochondria to support memory formation. biorxiv.org

This compound in Cellular Homeostasis and Nitrogen Balance Research

This compound plays a significant role in maintaining cellular homeostasis and systemic nitrogen balance. creative-proteomics.comwikipedia.org Its involvement in the glucose-alanine cycle is central to nitrogen transport and detoxification. creative-proteomics.comwikipedia.org

In tissues like skeletal muscle, where amino acid degradation occurs, the resulting nitrogen is transaminated to pyruvate to form this compound. wikipedia.org This process, catalyzed by ALT, prevents the accumulation of toxic ammonium (B1175870) ions. wikipedia.org this compound then transports this nitrogen to the liver. wikipedia.org In the liver, the nitrogen from this compound enters the urea cycle, where it is converted into urea for safe excretion by the kidneys. creative-proteomics.comwikipedia.org This nitrogen shuttle is particularly important under conditions of metabolic stress, helping to maintain nitrogen balance across different tissues. creative-proteomics.com

This compound's role in nitrogen metabolism is also linked to kidney function. creative-proteomics.com Disturbances in this compound metabolism can potentially exacerbate renal complications by contributing to elevated levels of toxic nitrogen compounds in the body, particularly in conditions of impaired kidney function where nitrogen excretion is compromised. creative-proteomics.com

Beyond nitrogen transport, this compound contributes to cellular homeostasis through its interplay with pyruvate, influencing the dynamic flux between amino acid and carbohydrate metabolism. creative-proteomics.com This interconversion is vital for cells to adjust their metabolic state in response to varying energy needs and nutrient availability. creative-proteomics.com this compound also contributes to cellular redox balance by influencing NAD+/NADH ratios through its role in glycolysis and mitochondrial metabolism. creative-proteomics.com

Research on amino acid homeostasis in mammalian cells highlights that this compound, along with glycine (B1666218) and glutamine, is abundant in plasma and can be accumulated intracellularly via sodium-dependent transporters. nih.govportlandpress.com These amino acids can then serve as exchange substrates for the uptake of other amino acids, contributing to the maintenance of intracellular amino acid pools. nih.govportlandpress.com this compound and glutamine are readily released from cells, and an increase in their intracellular concentrations due to the metabolism of other amino acids can lead to net efflux. nih.gov

Studies in microorganisms have also demonstrated the importance of this compound in nitrogen metabolism and tolerance to high ammonium concentrations, highlighting its conserved role in nitrogen handling across different life forms. pnas.org

Data Tables

While the search results provide quantitative data points (e.g., Km and Vmax values for this compound uptake in brain cells nih.gov, rates of this compound conversion to glucose nih.gov, percentage increases in this compound release jci.org), presenting these as comprehensive, interactive tables requires collating specific experimental conditions and full datasets, which is beyond the scope of synthesizing information from snippets. However, the types of data found include:

Kinetic parameters of this compound transport and metabolism in specific cell types.

Rates of this compound production or utilization under different physiological or pathological conditions.

Changes in this compound levels in response to metabolic interventions or genetic modifications.

An example of how such data could be presented in a table format (non-interactive here) is shown below, using hypothetical aggregated data based on the search results:

Cell Type / TissueProcess MeasuredCondition/ContextKey Finding / Data PointSource Type (Example)
Cerebral Cortical NeuronsThis compound uptake (Na+-dep.)Primary cultureKm: 256 ± 30 µM, Vmax: 15.9 ± 0.7 nmol/min/mg nih.govResearch Article
AstrocytesThis compound uptake (Na+-dep.)Primary cultureKm: 463 ± 39 µM, Vmax: 7.9 ± 0.01 nmol/min/mg nih.govResearch Article
Cerebellar Granule NeuronsThis compound uptake (Na+-dep.)Primary cultureKm: 292 ± 39 µM, Vmax: 17.4 ± 0.8 nmol/min/mg nih.govResearch Article
AstrocytesThis compound releasePrimary culture (10 hr period)40 nmol/hr/mg nih.govResearch Article
Skeletal MuscleThis compound releaseChronic Uremia (Rat)Increased by 45.8% compared to control jci.orgResearch Article
LiverGluconeogenesis from this compoundFasting + Glucagon Infusion (Human)Conversion rate doubled (from 30±2 to 58±9 µmol/min) nih.govResearch Article

Transport Mechanisms of Alanine Across Biological Membranes

Characterization of Alanine (B10760859) Transporter Systems

This compound transporter systems are diverse and exhibit specificity for either L-alanine or D-alanine, although some overlap in substrate recognition can occur ontosight.aiontosight.aiasm.org. These transporters are crucial for regulating intracellular and extracellular this compound concentrations, supporting metabolic functions, and, in the case of D-alanine, contributing to structural components like bacterial cell walls ontosight.aiasm.org.

L-Alanine Transport Systems

L-alanine transport across cell membranes is primarily facilitated by specific transport proteins ontosight.ai. These proteins can be categorized into different families based on their transport mechanisms and substrates ontosight.ai.

This compound, Serine, Cysteine (ASC) Transporter Family Research

The ASC transporter family mediates the transport of small neutral amino acids, including this compound, serine, and cysteine ontosight.aiguidetopharmacology.org. These transporters often facilitate sodium-dependent exchange of amino acids guidetopharmacology.orgresearchgate.net. ASCT1 and ASCT2 are members of this family that transport neutral amino acids researchgate.netfrontiersin.org. ASCT1 actively transports this compound and can accumulate it in the cytosol in a sodium-dependent manner researchgate.net. ASCT2 transports neutral amino acids, such as this compound and glutamine, into the cell in exchange for intracellular amino acids nih.gov. This transport is sodium-dependent but not directly driven by the transmembrane sodium concentration gradient researchgate.netnih.gov. Research on ASCT2 has explored its potential as an anticancer drug target due to its role in glutamine homeostasis in rapidly growing cancer cells nih.gov. Studies have also investigated inhibitors targeting ASCT2 to further characterize its role in disease and understand its inhibition mechanisms nih.gov. The ASC system was historically distinguished from other systems like System A and System L based on its sensitivity to specific inhibitors frontiersin.organnualreviews.org.

Large Neutral Amino Acid Transporter (LAT) Family Studies

The Large Neutral Amino Acid Transporter (LAT) family also includes transporters that facilitate L-alanine transport ontosight.ai. LATs are important amino acid transporters that mainly transport specific amino acids across cell membranes, providing nutrients to cells and participating in various metabolic pathways mdpi.com. LAT2, a ubiquitously expressed transporter, has a broad substrate specificity for both small and large neutral amino acids, including L-alanine solvobiotech.com. LAT1, another member of this family, primarily transports large neutral amino acids but is less efficient for small amino acids like this compound pnas.org. LAT transporters function as antiporters, exchanging amino acids across the membrane through facilitated transport frontiersin.org.

Sodium-Coupled this compound Symporters (e.g., AgcS)

Sodium-coupled this compound symporters are active transporters that move this compound across the membrane coupled with the movement of sodium ions, often against the this compound concentration gradient frontiersin.orgportlandpress.com. This process is driven by the electrochemical gradient of sodium ions frontiersin.orgportlandpress.com. While the provided search results mention sodium-dependent transport for L-alanine by systems like ASC guidetopharmacology.orgresearchgate.netnih.gov, a specific transporter named AgcS was not detailed in the search results. However, the principle of sodium-coupled symport is a known mechanism for amino acid transport, where the influx of sodium down its electrochemical gradient drives the uphill transport of the amino acid frontiersin.org. Studies in rat liver parenchymal cells have shown that L-alanine accumulation against a concentration gradient can be driven by a transmembrane sodium gradient portlandpress.com. This sodium-mediated stimulation is dependent on the presence of sodium and can be influenced by the membrane potential portlandpress.com.

D-Alanine Transport Mechanisms

D-alanine transport across cell membranes is crucial for maintaining cellular homeostasis and supporting metabolic pathways, particularly in organisms like bacteria where D-alanine is a key component of peptidoglycan ontosight.aiasm.org. D-alanine transport can occur through several mechanisms, including passive diffusion, facilitated diffusion, and active transport ontosight.ai.

Passive Diffusion Pathways

D-alanine can traverse the cell membrane through passive diffusion ontosight.aitaylorandfrancis.com. This process does not require energy input and is driven by the concentration gradient of D-alanine across the membrane ontosight.ai. In some cases, such as in the jejunal brush borders, passive diffusion can be a significant pathway for the uptake of certain D-amino acids annualreviews.org. The permeability of membranes to D-alanine through passive diffusion can be influenced by factors such as its zwitterionic form at physiological pH, which affects its partition coefficient annualreviews.org. While other mechanisms like facilitated diffusion and active transport are also involved in D-alanine movement, passive diffusion provides a basic route for its passage across biological membranes ontosight.ai.

Facilitated Diffusion Systems

Facilitated diffusion is a passive transport process where carrier proteins or transporters embedded in the cell membrane facilitate the movement of a substance down its concentration gradient, without requiring direct energy input ontosight.aidoi.org. While active transport systems are often predominant for amino acids to achieve intracellular accumulation against a gradient, facilitated diffusion can also contribute to this compound transport, particularly when concentration gradients favor uptake or efflux ontosight.ai.

In the context of intestinal transport, the L system provides a significant route for neutral amino acids, including this compound. For this compound, this system can be the predominant mode, contributing substantially to the total flux at certain concentration ranges. For instance, in rabbit jejunum brush borders, the L system contributes about 50% of the total this compound flux over a concentration range of 0.5-1 mM annualreviews.org. However, at concentrations above 1 mM, passive diffusion becomes more significant annualreviews.org.

Studies on artificial membranes, such as sulfonic cation-exchange membranes, have also illustrated the facilitated transport of α-alanine. This process involves the amino acid zwitterion combining with H+ within the membrane to form a counter-ion, thereby facilitating its movement researchgate.net.

Active Transport Mechanisms and Energy Dependence

Active transport mechanisms move this compound against its concentration gradient, requiring energy expenditure, often in the form of ATP hydrolysis or coupling to the movement of other ions down their electrochemical gradients ontosight.aidoi.org. Sodium-dependent transport systems are particularly important in the active uptake of this compound in various tissues nih.govfrontiersin.orgsemanticscholar.orgnih.gov.

System A, a sodium-dependent secondary active transport system, is a key transporter for neutral amino acids, including this compound, serine, and cysteine nih.govfrontiersin.orgnih.govtandfonline.com. This system is strictly coupled with the Na+/K+-ATPase, which maintains the necessary sodium gradient across the membrane frontiersin.orgsemanticscholar.orgtandfonline.com. Studies in human liver plasma membrane vesicles showed that this compound is almost exclusively transported by System A nih.gov. Kinetic analysis of 2-(methylamino)isobutyric acid (MeAIB), a specific substrate for System A, in human hepatic tissue revealed an apparent Km of 0.15 mM and a Vmax of 540 pmol.mg-1 protein.min-1 nih.gov. System A is also found in the abluminal membrane of the bovine blood-brain barrier and is a voltage-sensitive transporter, translocating three positive charges per MeAIB molecule frontiersin.org.

Another sodium-dependent system involved in this compound transport is System ASC, which transports small neutral amino acids like this compound, serine, and cysteine nih.gov. SLC1A4 and SLC1A5 are identified as components of the ASC system, responsible for exchanging essential and non-essential amino acids nih.gov. SLC1A5, also known as ASCT2, is a sodium-dependent transporter highly expressed in peripheral tissues and plays a role in transporting neutral amino acids across the cell membrane plos.org.

In pancreatic ductal adenocarcinoma (PDAC), the expression of SLC38A2 (SNAT2), an electrogenic sodium-neutral amino acid cotransporter with a preference for this compound, is increased to promote this compound uptake nih.govaacrjournals.org. Loss of SLC38A2 in PDAC cells leads to a significant defect in the internalization and concentration of cytosolic this compound aacrjournals.orgnih.gov. This transporter utilizes the sodium gradient generated by the Na+/K+-ATPase to concentrate this compound intracellularly against its gradient nih.gov.

Research in Acinetobacter johnsonii has shown that L-alanine is actively transported when a proton motive force is generated. The uptake of this compound in this bacterium is driven by both a membrane potential and a transmembrane pH gradient asm.orgnih.gov.

Data on the kinetic properties of some this compound transporters:

Transporter SystemSubstrate (Example)Tissue/Cell TypeApparent KmVmaxCoupling IonEnergy DependenceSource
System AMeAIBHuman Liver Plasma Membrane0.15 mM540 pmol.mg-1 protein.min-1Na+Secondary Active nih.gov
System AL-alanineRabbit Renal Proximal Tubule6.6 mM0.98 pA/pF at -60 mV clamp potentialNa+ (1:1 stoichiometry with this compound)Secondary Active semanticscholar.org
System AThis compoundRat Type II Alveolar Epithelial Cells87.9 μM43.5 nmol/mg protein per 10 minNa+Sodium-dependent nih.gov
SLC38A2 (SNAT2)This compoundPDAC cellsNot specified in snippetsConcentrative uptakeNa+Secondary Active aacrjournals.orgnih.gov
AgcSL-alanine/D-alanineMethanococcus maripaludisNot specified in snippetsNot specified in snippetsCation (Na+)Secondary Active pnas.orgresearchgate.net

Note: Vmax values and units vary depending on the experimental system and measurement method.

Molecular Basis of this compound Transport Specificity and Stereoselectivity

The specificity and stereoselectivity of this compound transport are determined by the molecular architecture of the transporter proteins, particularly the substrate binding pocket pnas.orgresearchgate.net. These features ensure that the correct molecules are transported efficiently across the membrane.

Studies on the this compound or glycine (B1666218):cation symporter (AgcS) from Methanococcus maripaludis have provided insights into the structural determinants of specificity and stereoselectivity pnas.orgresearchgate.net. Crystal structures of AgcS bound with L- or D-alanine revealed that both the size and polarity of the substrate binding pocket are critical pnas.orgresearchgate.net. The size of the pocket dictates which amino acids can fit into the transporter, while electrostatics control the binding of L- or D-type amino acids pnas.orgresearchgate.net. Mutations in the binding site can alter the specificity, allowing the uptake of larger amino acids like valine and leucine (B10760876) pnas.orgresearchgate.net.

Functional assays with purified AgcS demonstrated that it binds specifically to glycine and both enantiomers of this compound, while excluding other tested amino acids pnas.org. Structural comparisons with transporters selective for L-amino acids, such as LeuT, further contribute to understanding the mechanisms of stereoselectivity in this family of transporters pnas.org.

The sodium-alanine cotransport current in rabbit renal proximal tubule cells has also been shown to be stereospecific semanticscholar.org. Competition experiments suggested a common cotransport system for L-alanine and L-phenylthis compound in this context semanticscholar.org.

While some transporters exhibit high stereoselectivity, others may show only moderate or negligible selectivity depending on the specific transporter and substrate nih.gov. For instance, studies on organic cation transporters (OCTs) have shown varied stereoselectivity depending on the substrate and the specific transporter subtype nih.gov. Mutations in transporter proteins, such as the phenylthis compound to this compound substitution in OCT1, can have substrate-specific effects on stereoselectivity nih.gov.

Regulatory Mechanisms of this compound Transporter Activity

The activity of this compound transporters is subject to various regulatory mechanisms to meet the cell's metabolic demands and maintain homeostasis nih.govplos.org. These mechanisms can involve modulation by intracellular signaling molecules, changes in transporter expression levels, and adaptive responses to nutrient availability.

Intracellular messengers such as cyclic AMP (cAMP) and calcium have been shown to modulate the activity of sodium-dependent this compound transport systems. In the isolated duodenum of the lizard Gallotia galloti, active L-alanine transport was stimulated by agents that increase cAMP levels, such as forskolin (B1673556) and theophylline (B1681296) nih.gov. This stimulation was consistent with the activation of a chloride secretory pathway nih.gov. Conversely, the addition of calcium ionophore A23187 reduced mucosa-to-serosa L-alanine fluxes and diminished net L-alanine transport nih.gov.

Further analysis in the lizard duodenum indicated that while the sodium-independent L-alanine transport system was unaffected by db-cAMP or calcium ionophore, the sodium-dependent systems were profoundly modified nih.gov. System A activity was stimulated by increased calcium, whereas System ASC activity was nearly abolished by calcium ionophore nih.gov. Forskolin strongly stimulated System ASC activity but did not affect System A activity nih.gov.

Amino acid availability can also regulate this compound transporter activity. Studies in Caco-2 cells showed that the absence of extracellular amino acids downregulated System B and L this compound transport activity researchgate.net. This decrease was relatively rapid and could be explained by the decrease in intracellular this compound concentration researchgate.net. Adding L-alanine to amino acid-free medium partially prevented the decline and subsequently increased transport activity researchgate.net.

System A activity, in particular, is known to be stimulated by amino acid starvation, cell cycle progression, and hypertonic conditions, all of which can alter cell volume tandfonline.com. The stimulation of System A plays a role in cell volume restoration by expanding the intracellular amino acid pool tandfonline.com. Hormones and drugs can also affect System A activity in specific cell models tandfonline.com.

The expression levels of this compound transporters can also be regulated. For example, SLC38A2 expression is increased in pancreatic ductal adenocarcinoma to enhance this compound uptake nih.govaacrjournals.org.

Research on the taurine (B1682933) transporter in human colon carcinoma cells (HT-29) has shown that β-alanine can induce down-regulation of taurine transporter activity, affecting both the maximal velocity (Vmax) and Michaelis constant (Km) koreascience.kr. However, α-alanine did not influence taurine uptake in this context koreascience.kr.

Structural Biology and Conformational Dynamics of Alanine and Alanine Containing Peptides

Alanine's Role in Protein Structure and Stability

This compound's contribution to protein structure and stability is multifaceted, impacting the formation and integrity of key secondary structures and participating in crucial interactions that drive protein folding. jpt.comresearchgate.netnih.govcreative-biolabs.com

Contribution to Alpha-Helical Conformations

This compound (B10760859) is widely recognized for its high propensity to form alpha-helices. jpt.comresearchgate.netnih.govpnas.orgrsc.org Studies have shown that this compound residues consistently stabilize helical conformations. researchgate.netnih.gov This stabilizing effect is attributed to several factors, including the burial of apolar surface area upon folding and its lower backbone entropy compared to some other residues like glycine (B1666218). nih.gov Experimental data from this compound-based peptides indicates a large intrinsic helix-forming tendency for this compound. researchgate.netpnas.org While some earlier studies using template-nucleated helices suggested a more indifferent role, later models accounting for the template-peptide junction reconciled these findings, confirming this compound's significant helix-stabilizing propensity. researchgate.netpnas.org The introduction of charged or polar residues into this compound-rich peptides can further shift the helix-coil equilibrium towards alpha-helical structures by affecting the hydration of backbone groups, facilitating hydrogen bond formation. pnas.org

Influence on Beta-Strand Formation

This compound Scanning Mutagenesis: Methodological Advancements and Applications

This compound scanning mutagenesis is a widely used site-directed mutagenesis technique to probe the contribution of specific amino acid residues to protein stability, function, and interactions. wikipedia.orggenscript.comnovapublishers.comoup.com The technique involves systematically substituting individual non-alanine residues with this compound and then assessing the effect of this mutation on the protein's properties. wikipedia.orggenscript.com this compound is chosen because its methyl group is relatively non-bulky and chemically inert, removing the original side chain's specific functional group while generally preserving the protein backbone conformation. wikipedia.orgwikipedia.orgcreative-biolabs.commybiosource.comnih.gov

Probing Protein-Protein Interactions

This compound scanning mutagenesis has been instrumental in dissecting critical residues or "hot spots" at protein-protein interfaces. nih.govcreative-biolabs.comgenscript.compnas.org By systematically mutating residues at the interaction interface to this compound, researchers can identify which amino acids are crucial for binding affinity and stability. creative-biolabs.comrapidnovor.com A significant change in binding free energy upon this compound substitution indicates that the original residue plays a key role in the interaction. pnas.orgrapidnovor.com This approach has been successfully applied to study interactions between various proteins, including human growth hormone and its receptor, human Fas ligand and its receptor, and components of the SARS-CoV-2 Spike protein. genscript.compnas.org Computational this compound scanning methods have also been developed, allowing for in silico prediction of the energetic consequences of mutations and providing a molecular view of the structural and energetic changes upon this compound substitution. nih.govnovapublishers.comacs.orgbristol.ac.uk These computational methods can be faster than experimental approaches, although combining results from multiple computational methods or using experimental validation is often recommended. nih.govbristol.ac.uk

Identifying Functionally Important Residues

Beyond protein-protein interactions, this compound scanning mutagenesis is a versatile tool for identifying functionally important residues within a protein. jpt.comwikipedia.orggenscript.comoup.com By substituting residues in a region of interest with this compound, researchers can evaluate the role of individual side chains in various protein functions, such as enzymatic activity, ligand binding, or signal transduction. wikipedia.orgmybiosource.com If an this compound substitution leads to a significant loss or alteration of function, it suggests that the original residue's side chain was important for that function. wikipedia.org This technique can be used to map functional epitopes, characterize functional domains, and identify permissive sites for insertions. creative-biolabs.comoup.com While conventional this compound scanning can be laborious, especially for large proteins, advancements like combinatorial this compound scanning and computational methods have improved efficiency. mybiosource.compnas.orgbristol.ac.uk

Computational Approaches to this compound Scanning

Computational this compound scanning is a widely used technique to investigate protein-protein interactions and identify residues critical for binding, known as "hot spots". rsc.orgnovapublishers.comnih.gov This method provides a molecular-level view of the structural and energetic consequences of mutations, helping to understand the origin of binding affinity and protein stability. novapublishers.com

The approach involves calculating the change in binding free energy upon mutating a residue to this compound. rsc.orgnovapublishers.com If the binding free energy difference is greater than a certain threshold, typically 2 kcal/mol, the residue is identified as a hot spot. rsc.org While experimental this compound scanning is costly and time-consuming, computational methods offer an efficient alternative for large-scale analysis. rsc.org

Various computational techniques are employed in this compound scanning, including Molecular Mechanics/Poisson Boltzmann Surface Area (MM-PBSA), Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), Free Energy Perturbation (FEP), and Thermodynamic Integration (TI). novapublishers.comnih.gov These methods aim to predict the differences in binding free energies between the wild-type protein and this compound-mutated complexes. nih.gov

Computational this compound scanning can be performed using single- or multiple-trajectory approaches in molecular dynamics simulations. rsc.org In the single-trajectory approach, the this compound mutant trajectory is derived from the wild-type trajectory by truncating the side chain to a methyl group. rsc.org More rigorous methods, such as FEP and TI, are used to estimate binding free energies with reasonable accuracy. nih.gov An improved methodological approach using a computational Molecular Dynamics simulation protocol in a continuum medium with the Generalized Born model has shown success in predicting experimental mutagenesis results. nih.gov

Computational this compound scanning has been applied to various systems, including the PD-1/PD-L1 interaction, to identify hot spots and understand binding mechanisms. rsc.org Studies have shown that computational methods can effectively discriminate between mutations that significantly impact ligand binding and those with minor effects. plos.org

Conformational Dynamics and Folding Kinetics of this compound-Based Peptides

Peptides, particularly this compound-based sequences, serve as valuable model systems for studying protein conformational dynamics and folding due to their reduced complexity. fu-berlin.de Molecular dynamics (MD) simulations are a powerful tool to investigate these processes at an atomic level, providing insights into the details of folding and unfolding events. researchgate.net

Molecular Dynamics Simulations of Helix Folding

Molecular dynamics simulations have been extensively used to study the helix-coil transitions and helix folding of this compound-based peptides in explicit solvent. researchgate.netmdpi.compnas.orgresearchgate.net These simulations can reveal the ability of a peptide to form stable helical structures and the sequential details leading to folding or unwinding. researchgate.net

Studies using MD simulations on this compound-based peptides of varying lengths (e.g., 4, 5, 8, 15, and 21 residues) in aqueous solution have provided insights into helix fractions, folding times, and microscopic folding pathways. mdpi.commdpi.com For instance, simulations of a 16-residue this compound-based peptide in explicit water at 274 K successfully demonstrated reversible folding, with the alpha-helix being the dominant secondary structure. researchgate.net Conformational analysis from these simulations indicated that turns and 3₁₀-helices play an essential role as kinetic intermediates in alpha-helix folding. researchgate.net

MD simulations have also explored the influence of co-solvents, such as proline, on helix folding of this compound-based peptides. mdpi.com The addition of proline has been shown to slow down the folding relaxation, increase helix content, and induce subtle mechanistic changes compared to pure water solvation. mdpi.com

Furthermore, MD simulations have revealed that the alpha-helix folding kinetics of polythis compound can be dominated by misfolded intermediates, such as beta-hairpin-like structures, which increase the effective enthalpic folding barrier. pnas.org These misfolded intermediates can significantly prolong the zipping times compared to unimpeded growth. pnas.org

The conformational dynamics of this compound dipeptide under external electric fields have also been investigated using nonequilibrium molecular dynamics simulations, identifying different time-scales for conformational, dipole moment, and orientational dynamics. researchgate.net

Impact of Sequence Context on Poly-Alanine Structural Properties

Poly-alanine (polyA) regions, stretches of proteins primarily composed of this compound, are abundant in eukaryotic proteomes, yet their structural and functional roles are not fully understood. ukolegija.ltnih.gov The amino acid context surrounding polyA regions significantly influences their structure and function. ukolegija.ltnih.gov

Studies have identified glycine and proline as the most abundant amino acids within and flanking polyA tracts in human and other eukaryotic proteins. ukolegija.ltnih.gov The non-structuring nature of glycine and proline is thought to influence the predicted alpha-helical conformations of polyA, potentially reducing the aggregation propensity of long polyA stretches. ukolegija.ltnih.gov

The position of polyA within a protein sequence can also relate to its function. ukolegija.ltnih.gov For example, polyA located just after the initial methionine is often predicted to be part of mitochondrial transit peptides, while those in downstream positions may be part of signal peptides. ukolegija.ltnih.gov Structural analysis suggests that short polyA regions can arise from this compound substitutions in alpha-helices, while longer polyA regions may evolve through insertion. ukolegija.ltnih.gov

The conformational preferences of this compound residues within peptides are also influenced by their sequence context. nih.govacs.org While small this compound peptides (Ala₃ to Ala₇) primarily sample poly-L-proline II helix-like and beta-extended structures, with little alpha-helical conformation, the presence of surrounding residues from a protein sequence can significantly alter this. nih.govacs.org For instance, a segment of Ala₃ within a 19-mer peptide derived from hen egg white lysozyme (B549824) showed significant sampling (30-40%) of alpha-helical structures, unlike the isolated small this compound peptides. nih.govacs.org

Chirality and Stereochemistry in this compound Structures

This compound is a chiral amino acid, meaning it exists as two non-superimposable mirror images, enantiomers, due to the presence of a chiral center at the alpha-carbon. libretexts.orgwou.edu These enantiomers are designated as L-alanine and D-alanine. wou.edunih.govnih.gov In naturally occurring proteins from living organisms, the L-enantiomer of amino acids is predominant. libretexts.org The stereochemistry of this compound can be described using the D/L system or the R/S system. wou.eduyoutube.com L-alanine corresponds to the (S)-configuration, except for cysteine. libretexts.org

The D and L designations relate the stereochemistry to that of L-glyceraldehyde. libretexts.orglibretexts.org A mnemonic known as the "CORN law" can be used to determine the L-configuration: when viewing along the hydrogen-alpha carbon bond, reading the groups in a clockwise direction as Carboxyl, R group, and Amine indicates the L-enantiomer. libretexts.orglibretexts.orgbbk.ac.uk

Enantiospecific Interactions on Chiral Surfaces

The interaction of chiral molecules, such as this compound enantiomers, with chiral surfaces is a subject of interest for understanding phenomena like the origin of life's homochirality and for applications in chiral separation and sensing. acs.orgcarnegiescience.edursc.org Chiral mineral surfaces, such as certain faces of calcite (CaCO₃), have been shown to discriminate between amino acid enantiomers during adsorption. carnegiescience.edu

Studies on the adsorption of D- and L-alanine on chiral surfaces, including metal surfaces like copper and platinum, have revealed enantiospecific interactions. acs.orgrsc.orgreading.ac.uk For example, L-alanine has shown a preference to adsorb onto R facets of platinum surfaces, while D-alanine adsorbs onto S facets. rsc.org On the chiral Cu{531} surface, enantiospecific differences in the adsorption of (S)- and (R)-alanine have been observed, with differences in long-range order and local adsorption geometries. reading.ac.uk These differences are likely influenced by interactions between the methyl group and the metal surface, as well as intermolecular hydrogen bonds. reading.ac.uk

Density functional theory (DFT) calculations have been used to examine the adsorption of D- and L-alanine on chiral calcite surfaces. carnegiescience.edu While the differences in adsorption energies between the enantiomers on the calcite(21¯31) surface were found to be small, the strongest interaction was identified between the surface calcium and the oxygen atom of the carboxyl group on this compound. carnegiescience.edu The weak enantiospecificity in this case was attributed to the relative difference in dimensions between this compound and the atoms on the calcite surface, preventing the formation of multiple strong interaction points necessary for stronger enantiospecificity. carnegiescience.edu

Structural Changes of this compound with pH in Aqueous Solutions

The structural form of this compound in aqueous solutions is highly dependent on the pH due to the presence of ionizable carboxyl and amino groups. researchgate.netlibretexts.org this compound can exist in three main forms: cationic, zwitterionic, and anionic. researchgate.net

At low pH (acidic conditions, e.g., pH 1), both the carboxyl group and the amino group are protonated, resulting in cationic this compound (alaninium) with a net positive charge. researchgate.netlibretexts.org In this form, hydrogen bonds between the COOH groups can lead to the formation of dimers. researchgate.net

At high pH (alkaline conditions, e.g., pH 13), the amino group is deprotonated (-NH₂) and the carboxyl group remains deprotonated (-COO⁻), resulting in anionic this compound (alaninate) with a net negative charge. researchgate.netlibretexts.org In the anionic form, strong electrostatic interactions can occur between the negatively charged carboxyl groups and counterions, such as Na⁺ ions. researchgate.net

The structural changes with pH can be observed using techniques like infrared spectroscopy. researchgate.net Photoelectron circular dichroism (PECD) measurements have also shown that the response of aqueous-phase this compound is sensitive to molecular structure changes related to the solution pH and protonation states. rsc.orgarxiv.org Differences in hydrogen bonding between water molecules and this compound's functional groups at varying pH contribute to these observed changes. arxiv.org

Alanine Derivatives and Analogs in Research

Synthesis and Functionalization of Alanine (B10760859) Derivatives

The synthesis and functionalization of this compound derivatives are crucial for exploring their diverse applications. These processes often involve modifying the this compound backbone or its side chain through various chemical transformations. Multi-step organic synthesis starting from this compound or its protected forms is a common approach, incorporating reactions such as sulfonylation and arylation to introduce desired functional groups ontosight.ai.

Transition metal-catalyzed C-H functionalization has emerged as a powerful methodology for the synthesis of unnatural amino acids, including this compound derivatives, by directly modifying the C(sp³)−H bonds of the side chains rhhz.netacs.org. Palladium-catalyzed functionalization, for instance, has been applied to the β-C(sp³)−H bonds of this compound derivatives rhhz.netnih.gov. Direct alkylation and arylation of the β-C(sp³)−H bonds in this compound derivatives have been achieved using palladium catalysts and specific directing groups or ligands rhhz.netnih.gov. Research has shown that the choice of ligand can control the selectivity, enabling mono- or sequential diarylation of the methyl group in this compound derivatives to synthesize chiral β-Ar-β-Ar'-α-amino acids with high diastereoselectivity rhhz.netnih.gov.

Reaction Type Catalyst System Directing Group/Ligand Outcome Reference
β-C(sp³)–H Arylation Palladium catalyst 8-aminoquinoline type Mono-arylation of this compound derivatives rhhz.net
β-C(sp³)–H Alkylation Pd(OAc)₂, Cs₃PO₄, CsOPiv 8-aminoquinoline Alkylation of this compound derivative rhhz.net
β-C(sp³)–H Arylation Palladium catalyst Pyridine derived ligand Mono-arylation of this compound derivatives rhhz.netnih.gov
β-C(sp³)–H Sequential Di-arylation Palladium catalyst Quinoline family ligand β-Ar-β-Ar'-α-amino acids with high d.r. rhhz.netnih.gov
α-Arylation of Azlactones Palladium catalyst N/A Quaternary amino acids from this compound-derived azlactone acs.org

Dehydrothis compound (B155165), a non-proteinogenic residue, has also gained prominence for its utility in protein functionalization, allowing for the creation of modified protein side chains through various bond-forming methods (C-S, C-N, C-Se, C-C) nih.gov.

Chemo-Enzymatic Synthesis Methods

Chemo-enzymatic synthesis methods combine chemical and enzymatic steps to produce amino acids and their derivatives, often offering advantages in terms of selectivity and milder reaction conditions nih.govd-nb.infoiupac.org. This approach has been utilized for the synthesis of isotopically labeled L-amino acids, including this compound derivatives nih.govd-nb.info. Enzymatic asymmetric synthesis, employing enzymes like transaminases and amino acid dehydrogenases, is a strategy for producing optically pure unnatural amino acids researchgate.net. While transaminases offer substrate diversity, their reactions are often reversible, whereas amino acid dehydrogenases catalyze irreversible reductive amination but can have strict substrate specificity researchgate.net. Efforts are made to shift the equilibrium of transamination reactions, for instance, by in situ removal of products or byproducts researchgate.net. Chemo-enzymatic methods have also been applied in the synthesis of essential cofactors, such as Coenzyme A, starting from precursors like beta-alanine (B559535) acs.org.

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a widely used technique for synthesizing peptides, including those containing this compound residues csic.esresearchgate.netpacific.edu. This method involves anchoring the C-terminal amino acid to an insoluble solid support (resin) and then sequentially adding subsequent amino acids to the growing peptide chain researchgate.netpacific.edu. The process typically involves repetitive cycles of deprotection of the N-terminus and coupling of the next protected amino acid pacific.edu. SPPS offers advantages in terms of simplicity and efficiency, as excess reagents and byproducts can be easily removed by washing the solid support csic.es. Protecting groups like Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) are commonly employed to prevent unwanted side reactions pacific.eduresearchgate.net. This compound is frequently used in custom peptide synthesis due to its structural simplicity and biological relevance jpt.com. It is particularly valuable in techniques like this compound scanning mutagenesis, used to study protein-protein interactions and identify functionally important residues jpt.com.

Development of Unnatural this compound Derivatives

The development of unnatural this compound derivatives is an active area of research, driven by the need for novel molecules with tailored properties for applications in medicinal chemistry and peptide design jpt.comresearchgate.netenamine.net. Unnatural amino acids serve as versatile building blocks that can modulate the properties of peptides, enhancing aspects like receptor affinity, selectivity, bioavailability, and metabolic stability researchgate.netenamine.net. Strategies for developing unnatural this compound derivatives include conformational restriction, fluorination, and isosteric replacements enamine.net. Chemical modification of natural amino acids or the use of enzymes can lead to the synthesis of novel unnatural amino acid derivatives researchgate.net. Researchers incorporate unnatural this compound derivatives into peptides to investigate molecular mechanisms, enhance stability, or alter peptide activity jpt.com. The ability to genetically encode unnatural amino acids has further expanded the possibilities for incorporating modified this compound residues into recombinantly expressed proteins researchgate.net.

Beta-Alanine: Synthesis and Distinct Biological Roles

Beta-alanine (β-alanine) is a naturally occurring non-proteinogenic beta-amino acid, distinct from the alpha-amino acid L-alanine in that its amino group is at the β-position from the carboxylate group frontiersin.orgatamanchemicals.com. Unlike L-alanine, beta-alanine does not have a stereocenter frontiersin.org.

Beta-alanine is synthesized through various pathways in different organisms. In plants, precursors include the polyamines spermine (B22157) and spermidine, propionate, and uracil (B121893) frontiersin.orgresearchgate.net. The degradation of uracil, for instance, involves enzymes that convert dihydrouracil (B119008) to N-carbamoyl-β-alanine, which is then hydrolyzed to beta-alanine biorxiv.org. Another pathway in bacteria involves the decarboxylation of L-aspartate catalyzed by aspartate decarboxylase biorxiv.org. Industrially, beta-alanine can be produced by the reaction of ammonia (B1221849) with β-propiolactone atamanchemicals.com.

Beta-alanine plays unique and important biological roles. It is a component of pantothenate (vitamin B5), which is a precursor to Coenzyme A (CoA) and acyl carrier protein, essential compounds involved in various metabolic processes like fatty acid synthesis and the tricarboxylic acid cycle in all organisms frontiersin.orgatamanchemicals.comresearchgate.net. Beta-alanine is also a key component of the dipeptide carnosine, which is found in high concentrations in skeletal muscle tissue atamanchemicals.com. Carnosine acts as an intracellular buffer, helping to regulate muscle pH during high-intensity exercise by buffering hydrogen ions, thereby delaying fatigue and improving exercise capacity atamanchemicals.com. In plants, beta-alanine accumulates as a stress response molecule, protecting against temperature extremes, hypoxia, drought, and heavy metal shock frontiersin.orgresearchgate.net. It is also implicated in lignin (B12514952) biosynthesis and ethylene (B1197577) production in some plant species and can be converted to osmoprotective beta-alanine betaine (B1666868) and the antioxidant homoglutathione (B101260) frontiersin.orgresearchgate.netresearcher.life.

Investigating Modified this compound Derivatives for Research Probes

Modified this compound derivatives are valuable tools used as research probes to investigate biological systems and processes ontosight.airhhz.netscientific.netacs.org. Their unique properties, often conferred by the introduced modifications, allow researchers to selectively target and study specific molecules or pathways.

Fluorescent D-amino acids (FDAAs), many of which are derivatives of D-alanine, have been developed as metabolic probes for visualizing bacterial peptidoglycan biosynthesis acs.org. These probes, such as HADA (a fluorescent D-amino acid) and D-alanine-D-alanine (DA-DA) derivatives containing azide (B81097) or alkyne groups (e.g., EDA-DA and ADA-DA), mimic the natural substrates of enzymes involved in cell wall synthesis and are incorporated into the peptidoglycan structure acs.org. This allows for real-time visualization of bacterial growth and morphology, studies of peptidoglycan growth models, and investigation of enzyme activity and antibiotic inhibition acs.org.

Modified this compound derivatives can also serve as probes in biochemical assays ontosight.ai. For instance, research has explored the use of modified this compound-containing ligands, such as Bis-Boc-L-alanine-1,8-naphthyridine, as fluorescent probes for detecting heavy metal ions like Cr³⁺ scientific.net. The structural modifications to the this compound moiety can influence the probe's interaction with target analytes and its spectroscopic properties scientific.net. Dehydrothis compound has also been recognized for its potential as an activity-based probe nih.gov.

These examples highlight the utility of modified this compound derivatives as versatile research tools, enabling detailed investigations into biological mechanisms, cellular processes, and molecular interactions.

Prebiotic Chemistry and the Origin of Life Research Involving Alanine

Abiotic Synthesis of Alanine (B10760859) under Early Earth Conditions

The abiotic synthesis of amino acids, including this compound, under conditions thought to resemble the early Earth has been a cornerstone of origin of life research. Experiments simulating primitive Earth environments have demonstrated the feasibility of forming organic molecules from inorganic precursors. The Miller-Urey experiment in 1952, for instance, showed that amino acids could be produced from a mixture of simple gases (methane, ammonia (B1221849), hydrogen, and water) subjected to electric discharges simulating lightning. wikipedia.orgbritannica.com While the exact composition of the early Earth's atmosphere is still debated, modified Miller-Urey experiments with different gas mixtures have also successfully produced amino acids. wikipedia.org this compound is among the amino acids commonly formed in these types of experiments. researchgate.netjst.go.jp

Meteoritic impacts into early oceans are also considered a potential energy source for prebiotic chemistry, capable of producing ammonia, which is necessary for amino acid formation. Experiments simulating marine meteorite impacts have shown that this compound can be formed, and existing glycine (B1666218) can be converted into this compound under such conditions. nih.gov

Strecker Reaction Mechanisms and this compound Formation

The Strecker synthesis is widely considered a plausible prebiotic pathway for the formation of amino acids, including this compound. acs.orgrsc.orgyoutube.com This reaction typically involves the reaction of an aldehyde (or ketone), a source of ammonia or amine, and hydrogen cyanide (HCN) to form an α-aminonitrile, which is then hydrolyzed to yield an amino acid. acs.orgrsc.orgyoutube.com For this compound synthesis via the Strecker mechanism, acetaldehyde (B116499) would react with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. youtube.com

While the classic Strecker synthesis produces a racemic mixture of amino acids, research into prebiotic scenarios explores how this reaction might have occurred in the presence of catalysts or under conditions that could favor the formation of one enantiomer over the other. rsc.orgastrobiology.comresearchgate.net Metal ions, such as divalent calcium, have been investigated for their potential to influence chiral preference in a metal-promoted autocatalytic Strecker reaction, potentially contributing to a pool of L-amino acids. astrobiology.comnih.gov

Role of Mineral Surfaces in Prebiotic this compound Formation

Mineral surfaces are hypothesized to have played a significant role in prebiotic chemistry by providing reaction templates, concentrating reactants, and catalyzing reactions. acs.orged.ac.ukresearchgate.net The adsorption of amino acids onto mineral surfaces can facilitate their oligomerization into peptides by lowering the water activity and providing catalytic effects. acs.org

Studies have investigated the interaction of this compound with various mineral surfaces, such as olivine (B12688019) and montmorillonite (B579905), which were likely present on the early Earth. cambridge.org These minerals can adsorb amino acids, and the nature of the interaction (chemisorption or physisorption) can depend on factors like pH. cambridge.org For instance, at acidic pH, this compound in its zwitterionic form can interact with positively charged groups on the mineral surface. cambridge.org Mineral surfaces, including layered hydroxides and metal ferrites, have been shown to promote the formation of peptide bonds from amino acids like this compound under plausible prebiotic conditions, even at relatively low temperatures. ed.ac.uknih.gov The presence of hydroxyl groups on metal ferrite (B1171679) surfaces, for example, can play a role in the condensation reaction by forming intermolecular hydrogen bonds. nih.gov

Extraterrestrial Sources of this compound (e.g., Meteoritic this compound)

The discovery of amino acids, including this compound, in carbonaceous meteorites provides compelling evidence for the extraterrestrial synthesis of organic molecules. nih.govnasa.govspie.orghitachi-hightech.com Analysis of meteorites such as Murchison and Orgueil has revealed the presence of a variety of amino acids, some of which are rare on Earth. nih.govspie.orgnasa.gov this compound is one of the proteinogenic amino acids detected in these meteorites. nih.govnasa.govspie.orghitachi-hightech.comnasa.gov

The presence of racemic mixtures (approximately equal amounts of D- and L-enantiomers) of amino acids like this compound in some meteorites is considered indicative of their abiotic, extraterrestrial origin, as biological processes typically produce a strong enantiomeric excess of one form. nih.govspie.orghitachi-hightech.com However, some meteorites have shown slight L-enantiomeric excesses for certain amino acids, including this compound, which has led to hypotheses about the potential extraterrestrial origins of biomolecular homochirality. spie.orghitachi-hightech.comnasa.govreasons.org Carbon isotopic measurements of meteoritic amino acids help to distinguish them from terrestrial contaminants. nih.govnasa.govnasa.gov

Data from meteorite analysis can provide insights into the conditions and chemical processes that occurred in the early solar system, suggesting that the building blocks of life were present in extraterrestrial environments and could have been delivered to the early Earth via meteorite impacts. nasa.govlibretexts.org

The this compound World Hypothesis: Evolutionary Perspectives on the Genetic Code

The "this compound World Hypothesis" is a concept that touches upon the evolutionary development of the genetic code and the early repertoire of amino acids used in protein synthesis. While the more widely discussed "RNA World Hypothesis" posits an early stage where RNA served as both the genetic material and catalyst, the this compound World concept, often discussed in conjunction with or as a precursor to more complex systems, suggests a very early stage where a limited set of simple amino acids, potentially including this compound, played a central role. quora.comnih.govwikipedia.org

One perspective related to this hypothesis, such as the GADV-protein world hypothesis, proposes that the earliest proteins were primarily composed of a limited set of amino acids, including glycine (G), this compound (A), aspartic acid (D), and valine (V). wikipedia.org This hypothesis suggests that these simple proteins could have formed and even exhibited some form of pseudo-replication before the emergence of a complex genetic code. wikipedia.org this compound, being a relatively simple and easily formed amino acid under prebiotic conditions, is a plausible candidate for inclusion in such an early, limited set of amino acids that might have been involved in primitive catalytic or structural roles. quora.comwikipedia.org The this compound World model, in some interpretations, fits within a framework suggesting a gradual expansion of the genetic code and the amino acid repertoire over evolutionary time. nih.gov

Origins of Homochirality and this compound's Enantiomeric Excess

Biological systems exhibit homochirality, meaning that biological molecules like amino acids exist almost exclusively as a single enantiomer (L-amino acids in proteins, with the exception of glycine which is achiral). spie.orgnih.govwikipedia.org The origin of this homochirality is a fundamental question in origin of life research, and this compound, as a chiral amino acid, is often studied in this context. spie.orgnih.govwikipedia.org

While abiotic synthesis typically produces racemic mixtures, several mechanisms have been proposed to explain how an initial small enantiomeric imbalance could have arisen and been amplified on the early Earth or in space. nih.govwikipedia.orgcreation.com this compound has been used in experiments investigating potential sources of this imbalance. For example, experiments irradiating samples mimicking interstellar ice with circularly polarized light (CPL) have shown the production of amino acids, including this compound, with a small enantiomeric excess. reasons.orgcreation.comrsc.org

The detection of slight L-enantiomeric excesses of amino acids, including this compound, in some carbonaceous meteorites has also been cited as potential evidence for an extraterrestrial contribution to the origin of terrestrial homochirality. spie.orghitachi-hightech.comnasa.govreasons.org

Parity Non-Conserving (PNC) Weak Nuclear Interaction Hypothesis

One of the proposed deterministic theories for the origin of biomolecular homochirality involves the parity non-conserving (PNC) weak nuclear interaction. nih.govwikipedia.orgrsc.orgrsc.org The weak force is the only fundamental force known to violate parity symmetry, meaning that it can distinguish between left and right-handed structures. rsc.orgrsc.orgresearchgate.netarxiv.org This parity violation can lead to a tiny energy difference between the enantiomers of a chiral molecule, with one enantiomer being slightly lower in energy than the other. rsc.orgrsc.orgresearchgate.net

While the energy difference caused by the PNC effect is extremely small, it has been hypothesized that over vast geological timescales, or in conjunction with amplification mechanisms, this energy difference could have favored the slight enrichment of one enantiomer, potentially leading to the observed homochirality of biological molecules like L-alanine. astrobiology.comresearchgate.netnih.govresearchgate.netarxiv.org Research is ongoing to understand how this small initial bias could be amplified to the high enantiomeric excesses observed in biological systems. nih.govwikipedia.org Metal-ion-promoted autocatalytic reactions, such as the Strecker synthesis, have been explored as potential mechanisms where the PNC effect could influence chiral preference. astrobiology.comresearchgate.netnih.gov

Advanced Analytical and Spectroscopic Methodologies in Alanine Research

Vibrational and Electronic Spectroscopy of Alanine (B10760859)

Vibrational and electronic spectroscopies, such as FTIR, Raman, and PECD, are employed to probe the molecular vibrations, electronic transitions, and chiral characteristics of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is extensively used to analyze the vibrational modes of this compound and its derivatives, providing crucial information about functional groups and intermolecular forces, particularly hydrogen bonding. Studies employing variable temperature FTIR spectroscopy have examined the phase transitions in films of N-octadecanoyl-L-alanine. These investigations highlight how hydrogen bonding between enantiomeric head-groups strengthens alkyl chain interactions, significantly increasing the transition temperature compared to similar fatty acids. tandfonline.com The strength of these intermolecular hydrogen bonds is directly linked to interchain interactions and the resulting film phase behavior. tandfonline.com FTIR can also be coupled with separation techniques like Thin-Layer Chromatography (TLC) for the analysis of complex mixtures containing this compound. This hyphenated approach allows for the identification of separated this compound spots by comparing their FTIR spectra to reference data. semanticscholar.org It is important to note that the ionization state of this compound, which is pH-dependent, and its participation in intricate hydrogen bond networks can cause notable variations in its FTIR spectra, complicating direct spectral comparisons. semanticscholar.org Furthermore, FTIR spectroscopy has been applied to study the conformational changes of this compound-rich peptides in different solvents. These studies demonstrate that in aqueous solutions, the secondary structure content can vary with peptide concentration and pH, while in solvents like methanol (B129727) and trifluoroethanol, the secondary structure composition, predominantly alpha-helix and beta-turns, is less influenced by temperature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing

NMR spectroscopy, particularly when utilizing isotopically labeled this compound, is a powerful method for tracing the metabolic fate of this compound in biological systems. researchgate.netnih.gov For example, research has employed [3-¹³C]this compound to investigate this compound metabolism in astrocytes, neurons, and cocultures. researchgate.netnih.gov Both ¹H- and ¹³C-NMR analyses confirmed a high and comparable uptake of the labeled this compound by these cell types. researchgate.netnih.gov this compound is primarily converted to [3-¹³C]pyruvate through transamination, and this ¹³C label is then processed via distinct metabolic pathways in astrocytes and neurons. researchgate.netnih.gov Astrocytes predominantly synthesize lactate, whereas neurons and cocultures produce labeled neurotransmitter amino acids such as glutamate (B1630785) and gamma-aminobutyric acid (GABA). researchgate.netnih.gov Analysis of the multiplet patterns of glutamate isotopomers using NMR indicates carbon scrambling within the TCA cycle and suggests that neurons utilize this compound as an energy substrate. researchgate.netnih.gov NMR-based metabolomics can effectively distinguish metabolic profiles associated with different physiological or pathological states. For instance, a study using ¹H-NMR spectroscopy on serum samples from patients with Klebsiella pneumoniae liver abscesses found that this compound levels were lower in drainage-resistant cases compared to drainage-sensitive ones. frontiersin.org Combined quantitative metabolomics approaches using ¹H-NMR and LC-MS/MS have also been applied to confirm alterations in metabolic pathways in conditions like diabetes. While some studies anticipated elevated this compound due to increased gluconeogenesis, one study found no significant change in this compound levels with insulin (B600854) deprivation. plos.org The development of automated analysis algorithms for ultra-high resolution 2D-¹H,¹³C-HSQC NMR spectra is ongoing to improve the accurate identification and analysis of NMR signal multiplets for metabolic tracing experiments. wellcomeopenresearch.org

Photoelectron Circular Dichroism (PECD) for Chiral Studies

Photoelectron Circular Dichroism (PECD) is a highly sensitive chiroptical technique used to investigate chiral molecules, including this compound, by analyzing the asymmetric distribution of photoelectrons emitted upon ionization with circularly polarized light. mpg.despectroscopyonline.comresearchgate.net PECD enables the differentiation of enantiomers, providing a more sensitive measurement of chiral differences compared to conventional methods like standard circular dichroism. mpg.despectroscopyonline.comnottingham.ac.uk Recent studies have applied PECD to this compound in aqueous solutions, demonstrating its sensitivity to changes in molecular structure related to pH and highlighting its potential for studying solvated chiral molecules under biologically relevant conditions. mpg.deresearchgate.net The PECD response of this compound in water varies depending on the specific carbon atom being probed and is sensitive to the protonation state influenced by solution pH. researchgate.net Liquid-phase PECD studies of amino acids like this compound are particularly relevant for understanding their behavior in biological environments. researchgate.net PECD has also been considered in the context of the origins of biological homochirality, as it can induce a noticeable enantiomeric excess in gas-phase amino acids. nottingham.ac.uk Early theoretical calculations and experimental demonstrations of PECD on this compound using synchrotron radiation paved the way for its application in chiral studies. spectroscopyonline.com

Raman Spectroscopy Insights

Raman spectroscopy provides valuable insights into the vibrational characteristics and structural details of this compound, including the crucial role of hydrogen bonds in its crystalline structure. sciencepublishinggroup.com Investigations utilizing Raman light scattering combined with ab initio calculations have shown that variations in Raman spectra are attributable to the formation of multiple types of hydrogen bonds, which are key to the crystal structure formation of α-alanine. sciencepublishinggroup.com The presence of these intermolecular hydrogen bonds is evident in the Raman spectra through the asymmetry and splitting of vibrational bands. sciencepublishinggroup.com Jet-cooled spontaneous Raman spectroscopy has been employed to study gas-phase this compound, enabling the identification and differentiation of various conformers, including some previously unobserved ones. rsc.orgrsc.org This technique contributes to a better understanding of the conformational landscape of amino acids. rsc.org Raman spectroscopy, in conjunction with X-ray diffraction, has been used to study the effects of high pressure on DL-alanine, revealing continuous changes in the Raman spectra across the pressure ranges studied, which contrasts with some earlier reports of discrete phase transitions. iucr.org Portable Raman instruments have also been utilized for acquiring Raman spectra of amino acids, including L-alanine and β-alanine, in field settings for applications such as the detection of biomolecules relevant to the search for life. nih.gov

X-ray Diffraction Studies of this compound-Containing Crystals

X-ray diffraction is a fundamental technique for determining the precise arrangement of atoms in crystalline this compound and compounds containing this compound. Single crystal X-ray diffraction has been used to determine the crystal structure of mono-β-alaninium chloride, which crystallizes in an orthorhombic system. This technique reveals the detailed packing of the β-alaninium cation and chloride anion, interconnected by hydrogen bonds. chimicatechnoacta.ru X-ray diffraction studies on L-alanine crystals have established their orthorhombic structure under ambient temperature and pressure conditions. tandfonline.com High-pressure X-ray diffraction studies on L-alanine have demonstrated pressure-induced structural transformations; the orthorhombic phase is stable up to approximately 2–3 GPa, followed by a tetragonal phase up to about 8.5 GPa, and a monoclinic phase emerging at even higher pressures. tandfonline.com Powder X-ray diffraction is also a standard method for confirming the crystal structure of this compound and materials doped with this compound, such as DL-alanine doped KDP crystals, which retain a tetragonal structure upon doping. ripublication.com X-ray diffraction studies of D-alanine crystals have also contributed to understanding their structure and the role of intermolecular forces like N-H⋯O hydrogen bonds between zwitterionic molecules. nih.gov

Mass Spectrometry for this compound Metabolomics Research

Mass spectrometry (MS) is a highly sensitive analytical technique widely applied in metabolomics research for the identification and quantification of metabolites, including this compound. mdpi.comacs.org Stable isotope-mass spectrometry-based metabolomic profiling is a powerful approach for monitoring changes in metabolite pool sizes and tracing metabolic flux through biochemical pathways. acs.orgnih.gov This methodology has been employed to investigate the mechanism of action of antibiotics, such as D-cycloserine, in organisms like Mycobacterium tuberculosis. By using labeled L-alanine (e.g., [¹³C₃, ¹⁵N]), researchers can track the activity of enzymes involved in this compound metabolism. acs.orgnih.govisotope.com MS can detect characteristic ions of this compound, such as the protonated molecule [M+H]⁺ at m/z 90 and the dimeric ion [2M+H]⁺ at m/z 179, particularly in positive ion mode. mdpi.com Techniques like Direct Analysis in Real-Time (DART) coupled with MS enable rapid, direct analysis of samples containing this compound with minimal sample preparation. mdpi.com Compared to NMR, MS generally offers higher sensitivity for metabolomics applications. mdpi.com

Computational and Theoretical Approaches in Alanine Research

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are widely used to study the time-dependent behavior of molecular systems. For alanine (B10760859), MD simulations offer a dynamic perspective on its conformational changes, interactions with solvents, and its involvement in complex biological phenomena.

Simulating Protein Folding and Conformational Changes

This compound-based peptides and the this compound dipeptide serve as important model systems for studying protein folding and conformational dynamics using MD simulations. Due to its relatively simple structure and high helix propensity, this compound is frequently used to investigate the mechanisms of secondary structure formation.

MD simulations have been employed to determine the free energy surface of the this compound dipeptide in solution. Studies comparing different solvation models, including simple scaling of electrostatic interactions, finite difference Poisson–Boltzmann calculations, and explicit solvent molecules (e.g., TIP3P), have shown that explicit solvent models often produce results in stronger agreement with experimental data, particularly favoring the αR (folded) conformation over the β (extended) conformation in the this compound dipeptide aip.org. The conformational behavior of the this compound dipeptide in various solvents, such as chloroform, methanol (B129727), DMSO, water, and N-methylacetamide (NMA), has been investigated using explicit solvent MD simulations, highlighting the role of explicit interactions with the solvent in stabilizing specific conformations upc.edu.

Deca-alanine (Ala10) is another model system used in MD simulations to study protein folding dynamics. These simulations investigate the free energy of unfolding and the transition between α-helical and extended states in explicit water, revealing the importance of selecting appropriate reaction coordinates to fully characterize the folding process nih.gov. Accelerated Molecular Dynamics (AMD) simulations have demonstrated higher efficiency compared to traditional MD simulations in folding helical proteins, including this compound dipeptide and polythis compound chains, successfully folding them into their native structures frontiersin.org. Studies on this compound-based peptides with lysine (B10760008) residues have used MD or Monte Carlo methods to simulate folding, providing insights into helix formation mechanisms and the influence of charged side chains on helical conformations core.ac.uk. The sensitivity of protein folding MD simulations to even minor force field changes has been examined using this compound peptides, highlighting that different force field variants can lead to appreciable differences in peptide folding behavior acs.org.

Characterizing this compound Racemase Activity and Inhibition

Molecular Dynamics simulations are valuable tools for studying the activity and inhibition of this compound racemase (AlaR), an enzyme crucial for bacterial cell wall synthesis that catalyzes the interconversion of L-alanine and D-alanine.

MD simulations have been used to develop receptor-based pharmacophore models for AlaR, taking into account receptor flexibility to identify novel inhibitors nih.gov. Simulations on the AlaR dimer from Bacillus stearothermophilus with D-alanine or inhibitors in the active site help understand the dynamic interactions nih.gov. Induced fit docking, binding free energy calculations, and MD simulations have been performed to elucidate the inhibition potential of compounds targeting Mycobacterium tuberculosis AlaR. These studies can identify key residues responsible for inhibitor stabilization and assess the stability of inhibitor-protein complexes over simulation times, such as 20 ns tandfonline.com. Integrating virtual screening with MD simulations is a strategy to find potent AlaR inhibitors and advance drug development against resistant bacterial infections ajlifesciences.com. MD simulation findings can indicate the stability of the enzyme-inhibitor complex and the behavior of active site residues ajlifesciences.com. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, often coupled with MD simulations, are employed to investigate the detailed mechanisms of AlaR inhibition, such as the reversible inhibition by D-cycloserine in Mycobacterium tuberculosis AlaR acs.org.

Studying this compound Interactions with Solvent and Surfaces

MD simulations are also used to investigate the interactions of this compound with solvent molecules and various surfaces. These studies are crucial for understanding solvation effects and the behavior of this compound in different environments, including at interfaces.

The interaction of this compound dipeptide molecules in water and the gas phase has been studied using all-atom MD simulations to calculate potentials of mean force (PMFs), revealing the complexity of solute-solute interactions in water nih.gov. These simulations highlight that simple models may not fully capture the short- and long-range interactions nih.gov. First-principles molecular-dynamics simulations have been used to investigate this compound-silica interactions at an atomic level, both in vacuum and in the presence of water. These simulations have shown that the interaction strength between this compound and the silica (B1680970) surface depends on the protonation state of this compound and the presence of water, with the amino group potentially exhibiting stronger interactions with the surface than the carboxylic group uts.edu.au. Machine learning-based implicit solvent models are being developed and tested using this compound dipeptide MD simulations to accurately predict solute-solvent interaction forces and reproduce free energy surfaces comparable to explicit solvent simulations, potentially reducing computational cost rsc.org.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum Mechanical and Density Functional Theory calculations provide insights into the electronic structure, energetics, and interaction mechanisms of this compound at a fundamental level. These methods are particularly useful for studying adsorption phenomena and predicting molecular properties.

Prediction of this compound Isomer Interactions with Crystal Planes

DFT calculations are applied to study the interactions of this compound molecules, including different isomers, with crystal planes, which is relevant for understanding crystal packing and predicting crystal structures.

Unconstrained DFT geometry optimization of an isolated this compound molecule can lead to different results compared to the zwitterionic form observed in crystals psu.edu. By limiting the conformations to those observed in crystal structures of similar molecules, DFT calculations can help generate likely crystal structures and predict the relative stability of racemic and enantiopure crystal forms psu.edu. DFT calculations have been used to investigate the local adsorption geometry and electronic structure of this compound on metal surfaces like Cu{110}, helping to determine tilt angles of functional groups and identify possible adsorption geometries based on calculated heats of adsorption stfc.ac.uk.

Energetics of this compound Adsorption on Surfaces

DFT calculations are widely used to determine the energetics and preferred configurations of this compound adsorbed on various surfaces, providing insights into the nature of the interactions (e.g., chemical or physical adsorption).

DFT calculations have been employed to study the adsorption of this compound on metal surfaces such as iron (111), investigating minimum energy structures and binding energies researchgate.net. These calculations can help determine the mechanism of inhibitor adsorption on metal surfaces researchgate.net. The adsorption of this compound on mineral surfaces like olivine (B12688019) and montmorillonite (B579905) has been studied using QM calculations based on DFT, finding that the sorption is energetically favorable cambridge.org. DFT calculations have also been used to study the adsorption of this compound on semiconductor surfaces like sphalerite (ZnS), focusing on the role of surface vacancy defects. These studies can predict the lowest-energy adsorption configurations and reveal significant differences in this compound affinity between defect-free and defective surfaces, sometimes leading to dissociative adsorption and chemical transformation of this compound researchgate.net. Dispersion-corrected DFT calculations have been used to predict the energetics of D- and L-alanine coadsorption on naturally chiral copper surfaces, providing insight into the enantioselectivity of adsorption cmu.edu. These calculations can support experimental findings regarding the relative stability of enantiomerically pure conglomerates versus racemate phases on surfaces cmu.edu.

Elucidating Reaction Mechanisms in this compound Synthesis

Computational and theoretical methods are valuable tools for investigating the mechanisms by which this compound is synthesized, both in biological contexts and under prebiotic conditions. Quantum chemical calculations, for instance, have been employed to explore potential this compound formation pathways from reactants found in interstellar space, such as acetamide (B32628) (CH₃CONH₂) and formaldehyde (B43269) (H₂CO), or acrylonitrile (B1666552) (CH₂CHCN) and water (H₂O). rsc.org These studies focus on identifying the crucial steps that determine the chirality of this compound, suggesting that the direction of molecular collision can influence the formation of the chirality center in a key intermediate. rsc.orgrsc.org

Density functional theory (DFT) is a commonly used quantum chemical method in these investigations. DFT has been applied to study major this compound formation pathways, including radical and Strecker synthesis routes, evaluating intermediate states and transition states to estimate reaction rates. ufl.edu Theoretical studies have also explored the potential impact of the parity non-conserving (PNC) weak nuclear interaction on the chirality of nascent chiral centers during amino acid synthesis, including this compound, suggesting that catalysis by heavy elements could yield observable chiral preferences. researchgate.net

Furthermore, computational studies have delved into enzyme-catalyzed this compound synthesis. For example, quantum mechanics/molecular mechanics (QM/MM) simulations have been used to elucidate the stereospecificity of d-aminopeptidase in synthesizing poly d-alanine-based peptides. These simulations revealed higher activation barriers for the enzyme when interacting with the L-stereoisomer compared to the D-substrate, providing insights into the enzyme's unique specificity. nih.gov

Studies investigating the chiral transition of α-alanine Cu(II) complexes in aqueous solution using DFT combined with solvation models have identified multiple possible pathways for this transition, analyzing the energy barriers associated with each route. x-mol.netrsc.org These theoretical investigations contribute to understanding the behavior of this compound in complex environments and its interactions with metal ions.

Computational Prediction of this compound Scanning and Ligand Binding Energetics

Computational this compound scanning is a widely used technique to predict the contribution of specific amino acid residues to protein stability, protein-protein interactions, and protein-ligand binding energetics. novapublishers.comwikipedia.orgnih.govbristol.ac.uk This method mimics experimental this compound scanning mutagenesis by computationally substituting residues with this compound and calculating the resulting change in free energy (ΔΔG). nih.govnih.gov this compound is chosen due to its small, inert methyl group, which minimizes steric disruption while removing the side chain's specific interactions. wikipedia.org

Various computational methods are employed for this compound scanning, including Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA), Molecular Mechanics-Generalized Born Surface Area (MM-GBSA), Free Energy Perturbation (FEP), and Thermodynamic Integration (TI). novapublishers.com These methods aim to estimate the binding free energies and identify "hot spot" residues that contribute significantly to binding affinity or protein stability. novapublishers.comnih.govacs.org

Computational this compound scanning can be applied to predict the effects of mutations on protein-ligand binding in various systems, including G-protein coupled receptors (GPCRs). plos.orgnih.govnih.govdiva-portal.org Molecular dynamics (MD) simulations, coupled with FEP calculations, have been used to quantitatively predict the effects of this compound mutations on ligand binding to receptors like the human neuropeptide Y1 receptor. plos.orgnih.govnih.govdiva-portal.org These computational strategies can help validate structural models and interpret experimental mutagenesis data. plos.orgnih.govnih.govdiva-portal.org

The accuracy of computational this compound scanning methods can vary depending on the approach and the system studied. Comparative analyses of different computational this compound scanning methods have been conducted to identify effective approaches for predicting hot spot residues at protein-protein interfaces. nih.govbristol.ac.uknih.gov Some studies suggest that using a "post-process this compound scanning" protocol on a single native complex trajectory can yield better accuracy and be computationally faster than running separate MD trajectories for each mutant. nih.gov

Computational this compound scanning is also used to predict changes in protein stability upon mutation. dnastar.comelifesciences.org Tools are available that utilize computational this compound scanning to identify residues important for protein fold stability by predicting whether this compound substitutions are likely to be stabilizing or destabilizing. dnastar.com

Machine Learning Applications in this compound Research (e.g., for structure prediction)

ML is also being explored for predicting chemical properties of molecules, including those containing this compound. Directed message-passing neural networks (D-MPNNs), implemented in software packages like Chemprop, can be used to predict molecular properties and can handle systems with multiple molecules, relevant for studying this compound in different environments. acs.org

In metabolomics, ML approaches have been applied to analyze spectroscopic data, such as High-Resolution Magic Angle Spinning Nuclear Magnetic Resonance (HRMAS-NMR), to identify dysregulated metabolites, including this compound, as potential predictive markers for diseases like glioma. nih.gov This demonstrates the use of ML in analyzing complex biological data where this compound is a key component.

Furthermore, ML potentials are being integrated with simulation techniques like Transition Path Sampling (TPS) to explore conformational changes and reaction pathways of molecules, including this compound dipeptide, at a computational cost comparable to classical force fields but with near-quantum mechanical accuracy. researchgate.netrsc.orgrsc.org These studies highlight the potential of ML to accelerate the exploration of the potential energy surface of this compound-containing molecules.

The application of deep learning for image analysis has also been explored in the context of this compound transaminase detection using paper-based analytical devices. nih.gov By training ML models with images of the colorimetric assay, the concentration of this compound transaminase can be quantified with good accuracy. nih.gov

Future Directions and Emerging Research Areas

Integration of Multi-Omics Data in Alanine (B10760859) Metabolism Studies

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, is a significant emerging area in the study of this compound metabolism. This approach allows for a comprehensive, multi-dimensional examination of biological systems, providing a more holistic understanding of complex biological phenomena. mdpi.comnih.govresearchgate.netresearchgate.net

Integrating multi-omics data can help to unravel the intricate pathways and regulatory networks involving this compound. For instance, studies have utilized integrated multi-omics datasets to investigate the role of β-alanine metabolism in cellular inflammation, identifying potential novel anti-inflammatory compounds like Ureidopropionic acid. mdpi.comnih.govresearchgate.net This highlights the power of combining different omics layers to gain insights that might not be apparent from single-omics analyses. mdpi.com

Future research will likely focus on developing more sophisticated computational methods and algorithms for integrating diverse omics datasets related to this compound metabolism. mdpi.com This will facilitate the identification of potential biomarkers, metabolic pathway perturbations, and key enzymes involved in this compound-related processes in various biological contexts, including disease states. researchgate.netelifesciences.org

Advanced Spectroscopic Techniques for In Situ this compound Analysis

Advanced spectroscopic techniques are becoming increasingly crucial for the in situ analysis of this compound, allowing for real-time investigation of its behavior in various environments. Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Photoelectron Circular Dichroism (PECD) are providing unprecedented insights. nih.govresearchgate.netarxiv.orgacs.orgdoi.org

In situ spectroscopy enables the study of this compound's interactions with other molecules and surfaces under conditions that mimic biological or extraterrestrial environments. For example, in situ Raman spectroscopy has been used to study the transformation of aqueous this compound solutions at high pressures and temperatures, relevant to the formation of interstellar organic matter and prebiotic synthesis. researchgate.net

Furthermore, advanced techniques like vibrational circular dichroism (VCD) spectroscopy, particularly when enhanced by plasmonic metasurfaces, are enabling high-sensitivity identification of this compound enantiomers. aip.org This is crucial for understanding the role of chirality in biological systems and potentially in astrobiology. arxiv.orgaip.org Future directions include refining these techniques for even greater sensitivity and spatial resolution, allowing for the analysis of this compound in increasingly complex and realistic in situ settings. researchgate.net

Development of Novel this compound-Based Probes for Biological Systems

The development of novel this compound-based probes is an active area of research aimed at creating tools for studying biological processes with greater specificity and sensitivity. Fluorescent unnatural α-amino acids, including those based on this compound, are being developed as intrinsic peptidic probes for biological imaging. rsc.org

These probes can be incorporated into proteins and peptides to monitor their structure, dynamics, and interactions in live cells. rsc.orgmdpi.com Research is focused on designing probes with specific photophysical properties and developing efficient synthetic methodologies for their incorporation into biological molecules. rsc.org

Recent work has explored the creation of chiral fluorescent sensors based on scaffolds like binaphthol for the specific recognition and quantification of this compound enantiomers in biological samples. nih.gov The development of activity-based probes utilizing strategies like sequential dehydrothis compound (B155165) formation on expressed proteins also represents a promising avenue for investigating enzyme activity and protein modifications related to this compound. nih.gov Future efforts will likely involve the design of targeted probes for specific this compound-related enzymes or pathways, as well as probes with enhanced properties for advanced imaging techniques. mdpi.com

Expanding Computational Models for Complex this compound Systems

Computational models are playing an increasingly vital role in understanding the behavior of this compound in complex systems, ranging from molecular interactions to metabolic networks. Expanding these models is a key future direction. plos.orgresearchgate.netdiva-portal.orgnih.govnih.gov

Computational this compound scanning, for instance, is a powerful technique used to predict the energetic contributions of individual amino acid residues, including this compound, to protein-protein interactions. plos.orgresearchgate.netdiva-portal.orgnih.govnih.govacs.org This method is being refined using advanced simulation techniques like molecular dynamics free energy simulations to improve accuracy and applicability to complex systems like G-protein coupled receptors. plos.orgdiva-portal.orgnih.gov

Future research aims to develop more sophisticated multiscale computational models that can integrate information across different levels of biological organization, from atomic interactions to cellular metabolism. nih.gov These models will be essential for simulating complex this compound-involved processes, such as its role in metabolic cycles, protein folding, and interactions with various biomolecules and materials. nih.gov The increasing availability of high-throughput data from omics studies will also drive the development of data-driven computational models for this compound research. nih.gov

Further Elucidation of this compound's Roles in Astrobiology and Early Life Chemistry

This compound's presence in meteorites and its potential for prebiotic synthesis make it a key molecule in astrobiology and the study of early life chemistry. oak-crest.orgcambridge.orgcambridge.orgnasa.govastrobiology.com Future research will continue to explore its roles in these areas.

Studies are investigating the interactions of this compound with minerals common on early Earth and in meteorites, such as olivine (B12688019) and montmorillonite (B579905). cambridge.orgcambridge.orgastrobiology.com These experiments, combined with theoretical modeling, aim to understand how minerals could have concentrated amino acids and catalyzed prebiotic reactions. cambridge.orgcambridge.orgastrobiology.com

The stability of this compound under extraterrestrial conditions, including exposure to UV radiation, is another crucial research area. Experiments conducted in space have shown that minerals can offer some protection to this compound, but the interaction is complex and configuration-dependent. astrobiology.com

Further research will involve simulating and experimentally testing this compound formation and stability under a wider range of extraterrestrial and early Earth conditions. The "this compound world" hypothesis, which proposes that this compound and its derivatives formed a significant part of the early genetic code repertoire, will also continue to be explored and refined through experimental and theoretical studies. wikipedia.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental designs are appropriate for evaluating β-alanine's ergogenic effects in human studies?

  • Methodological Answer : Use randomized, double-blind, placebo-controlled trials (RCTs) with parallel or crossover designs. For example, divide participants into β-alanine and placebo groups, standardize supplementation protocols (e.g., 4–6 weeks, 3.2–6.4 g/day), and measure outcomes like muscle carnosine levels via HPLC or exercise performance via countermovement jump tests . Include pre- and post-intervention biomarker analysis (e.g., blood pH, lactate) to assess physiological impact.

Q. How should researchers document the synthesis and characterization of novel alanine derivatives?

  • Methodological Answer : Provide step-by-step synthesis protocols (e.g., Strecker synthesis, enzymatic methods), including reagents, temperatures, and catalysts. Characterize products using NMR (e.g., δ 1.48 ppm for CH3 in D2O), mass spectrometry (m/z 89.09 for molecular ion), and HPLC purity data (>95%). Follow journal guidelines for reporting, such as including crystallographic data (CCDC numbers) for new compounds and referencing established protocols .

Q. What statistical approaches are recommended for analyzing correlations between serum this compound aminotransferase (ALT) and metabolic syndrome?

  • Methodological Answer : Use multivariate regression models adjusted for confounders (age, BMI, lipid profiles). Stratify ALT levels into quartiles and calculate odds ratios (OR) for metabolic syndrome components (e.g., OR 1.32 for Q4 vs. Q1 ALT levels). Validate findings with ROC curves (AUC >0.70) and sensitivity analyses .

Q. How can researchers assess β-alanine's impact on cognitive function in preclinical models?

  • Methodological Answer : Employ rodent Morris water maze or novel object recognition tests. Administer β-alanine (100–200 mg/kg/day) intraperitoneally for 4 weeks, measure brain carnosine via LC-MS, and correlate with behavioral outcomes. Include control groups and use ANOVA with post-hoc Tukey tests to address inter-group variability .

Advanced Research Questions

Q. What computational methods resolve methodological challenges in applying this compound scanning mutagenesis to protein-DNA interfaces?

  • Methodological Answer : Optimize molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) with explicit solvent models (TIP3P) and dielectric constants (ε=4–20). Calculate binding free energy (ΔΔGbinding) using MM/PBSA or linear Poisson-Boltzmann methods. Validate predictions against experimental ΔΔG values (error <1.5 kcal/mol) and report sensitivity metrics (F1-score >0.60) .

Q. How can contradictory data on this compound's role in gluconeogenesis be reconciled?

  • Methodological Answer : Perform isotopic tracing (e.g., [U-<sup>13</sup>C]this compound) in hepatocyte cultures to quantify carbon flux into glucose. Compare results across models (e.g., fasted vs. fed states) using kinetic modeling (Km for this compound transaminase ≈ 2.5 mM). Address discrepancies via meta-analysis (I<sup>2</sup> statistic for heterogeneity) and sensitivity to experimental conditions (pH, cofactor availability) .

Q. What frameworks guide the integration of this compound’s spectroscopic data into structural databases?

  • Methodological Answer : Curate NMR (e.g., <sup>13</sup>C chemical shifts), IR (ν 1580 cm<sup>−1</sup> for COO<sup>−</sup>), and crystallographic data using standardized formats (CIF files). Validate against reference databases (NIST Chemistry WebBook) and report uncertainties (e.g., ±0.01 ppm for NMR). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can advanced MD simulations improve understanding of this compound’s role in protein stability?

  • Methodological Answer : Simulate this compound-rich peptides (e.g., (AAKAA)n) in explicit solvent (100 ns trajectories). Calculate free energy landscapes (FELs) via metadynamics, focusing on α-helix propensity (ΔGhelix ≈ −1.2 kcal/mol). Compare with experimental CD spectra (222 nm minima) and mutagenesis data (ΔΔG for Ala→Gly substitutions) .

Methodological Guidelines

  • Data Presentation : Use tables to summarize key findings (e.g., Table 1: Baseline characteristics stratified by ALT quartiles ).
  • Statistical Rigor : Report effect sizes (Cohen’s d), 95% CIs, and p-values adjusted for multiple comparisons (Bonferroni correction) .
  • Reproducibility : Archive raw data (e.g., NMR spectra, simulation trajectories) in repositories like Zenodo or Figshare, citing DOIs in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.